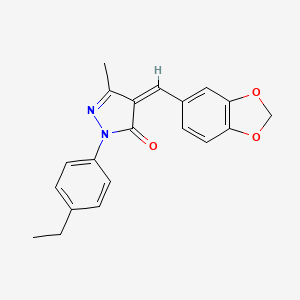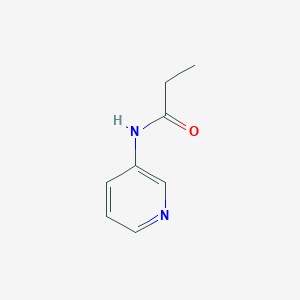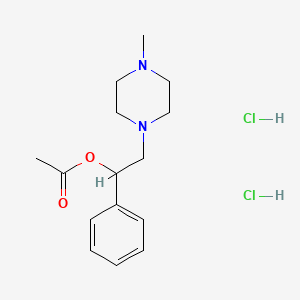![molecular formula C20H13BrClN3O4 B3892613 N-{4-[(4-bromobenzoyl)amino]phenyl}-2-chloro-5-nitrobenzamide](/img/structure/B3892613.png)
N-{4-[(4-bromobenzoyl)amino]phenyl}-2-chloro-5-nitrobenzamide
Overview
Description
N-{4-[(4-bromobenzoyl)amino]phenyl}-2-chloro-5-nitrobenzamide, commonly known as BB-Cl-amidine, is a small-molecule inhibitor that has gained significant attention in the scientific community due to its potential applications in cancer treatment. BB-Cl-amidine is a synthetic compound that was first synthesized in 2006 by researchers at the University of North Carolina at Chapel Hill. Since then, several studies have investigated its mechanism of action, biochemical and physiological effects, and potential applications in cancer research.
Mechanism of Action
BB-Cl-amidine inhibits the activity of PAD4 by binding to its active site. PAD4 is an enzyme that catalyzes the conversion of arginine residues in proteins to citrulline residues. This post-translational modification has been shown to play a role in several cellular processes, including gene expression, chromatin remodeling, and signal transduction. Inhibition of PAD4 activity by BB-Cl-amidine has been shown to disrupt these processes, leading to reduced cancer cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
Studies have shown that BB-Cl-amidine has several biochemical and physiological effects. In addition to inhibiting PAD4 activity, BB-Cl-amidine has been shown to induce DNA damage and activate the DNA damage response pathway. This leads to the activation of several downstream signaling pathways, including the p53 pathway, which plays a critical role in cell cycle regulation and apoptosis. BB-Cl-amidine has also been shown to inhibit the activity of several other enzymes, including protein arginine methyltransferase 1 (PRMT1) and protein tyrosine phosphatase 1B (PTP1B).
Advantages and Limitations for Lab Experiments
BB-Cl-amidine has several advantages for lab experiments. It is a small-molecule inhibitor that can be easily synthesized and purified. It has high potency and specificity for PAD4, making it an ideal tool for studying the role of PAD4 in cancer biology. However, BB-Cl-amidine also has some limitations. It has low solubility in aqueous solutions, which can limit its bioavailability and efficacy in vivo. It also has off-target effects on other enzymes, which can complicate data interpretation.
Future Directions
BB-Cl-amidine has several potential future directions for research. One area of interest is the development of more potent and selective PAD4 inhibitors. Several studies have identified new compounds that have higher potency and selectivity for PAD4 than BB-Cl-amidine. Another area of interest is the investigation of the role of PAD4 in other diseases, such as autoimmune disorders and neurodegenerative diseases. Finally, the development of BB-Cl-amidine analogs with improved solubility and efficacy in vivo is an area of active research.
Scientific Research Applications
BB-Cl-amidine has been shown to have potential applications in cancer research. Studies have shown that BB-Cl-amidine inhibits the activity of peptidylarginine deiminase 4 (PAD4), an enzyme that is overexpressed in several types of cancer. Inhibition of PAD4 activity has been shown to reduce cancer cell proliferation and induce apoptosis, making BB-Cl-amidine a promising candidate for cancer treatment.
properties
IUPAC Name |
N-[4-[(4-bromobenzoyl)amino]phenyl]-2-chloro-5-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrClN3O4/c21-13-3-1-12(2-4-13)19(26)23-14-5-7-15(8-6-14)24-20(27)17-11-16(25(28)29)9-10-18(17)22/h1-11H,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YULKWQXGXDZIRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinyl}-3-furamide](/img/structure/B3892533.png)
![4-nitro-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B3892552.png)
![N-(4-acetylphenyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3892558.png)


![4-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]-N-3-thienyl-1-piperidinecarboxamide](/img/structure/B3892578.png)
![2-{[(3-nitro-1H-1,2,4-triazol-1-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3892586.png)

![4-[3-methyl-4-(3-nitrobenzylidene)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B3892601.png)

![3-[(4-chloro-2-nitrophenyl)amino]-1-(3,4-dimethoxyphenyl)-2-propen-1-one](/img/structure/B3892625.png)
![5-amino-3-{2-[1-(2-chlorobenzyl)-1H-indol-3-yl]-1-cyanovinyl}-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B3892628.png)

![N-[4-(butyrylamino)phenyl]-5-(4-chlorophenyl)-2-furamide](/img/structure/B3892639.png)